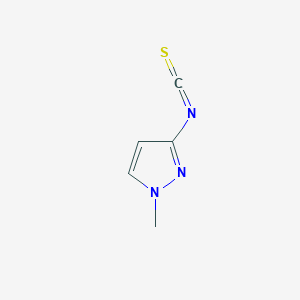

3-isothiocyanato-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

3-isothiocyanato-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-8-3-2-5(7-8)6-4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHDFYMNSZOLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-isothiocyanato-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-isothiocyanato-1-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related analogues and the well-established chemistry of the pyrazole and isothiocyanate functional groups. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering predicted data, detailed experimental protocols, and insights into its potential applications.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their diverse pharmacological activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The isothiocyanate functional group is a reactive moiety found in various natural and synthetic compounds, known for its role in the biological activity of compounds such as sulforaphane. Isothiocyanates are known to exhibit anticancer and herbicidal activities.[4][5] The combination of the 1-methyl-1H-pyrazole scaffold with an isothiocyanate group at the 3-position is anticipated to yield a molecule with unique chemical reactivity and potential therapeutic applications.

Physicochemical Properties

| Property | Predicted Value | Notes and References |

| Molecular Formula | C₅H₅N₃S | Calculated from structure |

| Molecular Weight | 139.18 g/mol | Calculated from atomic weights |

| Appearance | Colorless to pale yellow oil/low melting solid | By analogy to other small molecule isothiocyanates |

| Boiling Point | > 200 °C (decomposes) | Isothiocyanates can be thermally unstable. |

| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc). Slightly soluble in water. | Based on the predicted polarity of the molecule. |

| pKa | Not available | The pyrazole ring is weakly basic. |

Synthesis

The most common and direct method for the synthesis of aryl and heteroaryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene (CSCl₂) or a thiophosgene equivalent.[6][7]

Synthetic Scheme

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-isothiocyanato-1-methyl-1H-pyrazole

This technical guide provides a comprehensive overview of the synthesis pathway for 3-isothiocyanato-1-methyl-1H-pyrazole, a valuable building block for researchers, scientists, and professionals in drug development. This document details the necessary precursors, reaction schemes, and experimental protocols.

Core Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 3-amino-1-methyl-1H-pyrazole. The subsequent step is the conversion of the amino group to an isothiocyanate group.

Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazole

The formation of the pyrazole ring is achieved through the cyclization reaction of a hydrazine with a suitable three-carbon building block. A common and effective method involves the reaction of methylhydrazine with a halosubstituted acrylonitrile.

Step 2: Formation of the Isothiocyanate

The transformation of the 3-amino group to the 3-isothiocyanato group can be accomplished by reacting the aminopyrazole with a thiocarbonylating agent. Two primary methods are presented here: a traditional approach using thiophosgene and a less hazardous alternative employing carbon disulfide.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 3-amino-1-methyl-1H-pyrazole

| Property | Value | Reference |

| Molecular Formula | C4H7N3 | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| Appearance | Clear colorless to yellow or pale orange to red liquid | [2] |

| CAS Number | 1904-31-0 | [2] |

| ¹H NMR (500 MHz, CDCl₃) | Chemical shifts (δ) are available in public databases. | [3] |

| ¹³C NMR | Data available in public databases. | [3] |

| IR Spectrum | Data available in public databases. | [1] |

Experimental Protocols

Protocol 1: Synthesis of 3-amino-1-methyl-1H-pyrazole

This protocol is adapted from established methods for the synthesis of aminopyrazoles from halosubstituted acrylonitriles and hydrazines.

Materials:

-

2-chloroacrylonitrile

-

Methylhydrazine

-

Potassium carbonate

-

Water

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling bath, a solution of potassium carbonate in water is prepared.

-

Methylhydrazine is added to the aqueous potassium carbonate solution.

-

The mixture is cooled to 5-10 °C with vigorous stirring.

-

2-chloroacrylonitrile is added dropwise to the cooled mixture under an inert atmosphere (e.g., nitrogen) over a period of one hour, maintaining the temperature between 5 and 10 °C.[4]

-

After the addition is complete, the reaction mixture is stirred for an additional period at the same temperature.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the product is extracted from the reaction mixture using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude 3-amino-1-methyl-1H-pyrazole.

-

The crude product can be further purified by distillation or column chromatography.

Protocol 2: Synthesis of this compound (Thiophosgene Method)

This is a representative protocol adapted from general procedures for the conversion of primary amines to isothiocyanates using thiophosgene. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

Materials:

-

3-amino-1-methyl-1H-pyrazole

-

Thiophosgene (CSCl₂)

-

A suitable inert solvent (e.g., dichloromethane, chloroform, or toluene)

-

A base (e.g., triethylamine or calcium carbonate)

-

Water

Procedure:

-

3-amino-1-methyl-1H-pyrazole is dissolved in the chosen inert solvent in a reaction vessel under an inert atmosphere.

-

A base is added to the solution to act as an acid scavenger.

-

The mixture is cooled in an ice bath.

-

A solution of thiophosgene in the same solvent is added dropwise to the cooled reaction mixture with vigorous stirring.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

-

The reaction mixture is then washed with water to remove the base and any water-soluble byproducts.

-

The organic layer is dried over an anhydrous drying agent and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Protocol 3: Synthesis of this compound (Carbon Disulfide Method)

This protocol is a safer alternative to the thiophosgene method and is adapted from procedures for synthesizing other pyrazole isothiocyanates.[5]

Materials:

-

3-amino-1-methyl-1H-pyrazole

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Water

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

3-amino-1-methyl-1H-pyrazole is added to a round-bottom flask containing the solvent (e.g., DMF).

-

Potassium hydroxide powder is added to the mixture.

-

The reaction flask is stirred at room temperature.

-

Carbon disulfide is added dropwise to the flask.

-

The solution is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.

-

The crude product is purified by column chromatography.

Mandatory Visualization

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-1-methyl-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. spectrabase.com [spectrabase.com]

- 4. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]

- 5. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 3-Isothiocyanato-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic route for 3-isothiocyanato-1-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to offer a comprehensive resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including 1-methyl-1H-pyrazole, and known spectroscopic characteristics of the isothiocyanate functional group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5 - 7.7 | Doublet | H5 |

| ~6.3 - 6.5 | Doublet | H4 |

| ~3.9 | Singlet | N-CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. Prediction Basis: Based on the known spectrum of 1-methylpyrazole[1]. The isothiocyanate group at position 3 is expected to influence the chemical shifts of the pyrazole ring protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 150 | C=S (Isothiocyanate) |

| ~135 - 140 | C3 |

| ~130 - 135 | C5 |

| ~105 - 110 | C4 |

| ~35 - 40 | N-CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. Prediction Basis: Based on data for 1-methyl-1H-pyrazole and typical chemical shifts for isothiocyanate carbons[2][3].

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2000 - 2200 | Strong, Broad | Asymmetric stretch of -N=C=S |

| ~1500 - 1600 | Medium | C=N and C=C stretching in pyrazole ring |

| ~1300 - 1400 | Medium | C-H bending |

| ~900 - 1000 | Medium | C-S stretch |

Prediction Basis: The strong and broad absorption band between 2000 and 2200 cm⁻¹ is highly characteristic of the isothiocyanate functional group[4][5][6].

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| [M]+ | Molecular ion |

| [M - NCS]+ | Loss of the isothiocyanate group |

| [M - CH₃]+ | Loss of the methyl group |

| Fragments from pyrazole ring cleavage | e.g., loss of N₂ |

Prediction Basis: The fragmentation pattern is expected to show cleavage of the isothiocyanate group and characteristic fragmentation of the pyrazole ring[7][8][9].

Experimental Protocols

The following section details a proposed synthetic route for this compound, starting from the synthesis of its precursor, 3-amino-1-methyl-1H-pyrazole.

1. Synthesis of 3-Amino-1-methyl-1H-pyrazole

This synthesis is adapted from established methods for the preparation of aminopyrazoles[10][11].

-

Reaction: The cyclization of a suitable β-ketonitrile with methylhydrazine.

-

Procedure:

-

To a solution of methylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol, add a β-ketonitrile (e.g., 3-oxopropanenitrile) (1.0 equivalent).

-

The reaction mixture is stirred at room temperature or gently heated under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield 3-amino-1-methyl-1H-pyrazole.

-

2. Synthesis of this compound

This procedure is based on the reaction of aminopyrazoles with thiophosgene, a common method for the synthesis of isothiocyanates[4].

-

Reaction: Conversion of the primary amino group of 3-amino-1-methyl-1H-pyrazole to an isothiocyanate group using thiophosgene.

-

Procedure:

-

Dissolve 3-amino-1-methyl-1H-pyrazole (1.0 equivalent) in a suitable inert solvent like dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise to the cooled solution of the aminopyrazole, while maintaining the temperature below 5 °C.

-

A base, such as triethylamine or pyridine (2.2 equivalents), is added to neutralize the HCl formed during the reaction.

-

The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature, with monitoring by TLC.

-

After the reaction is complete, the mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

The crude this compound is then purified by column chromatography.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization.

Caption: Logical relationships in synthesis and analysis.

References

- 1. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. Ethane, isothiocyanato- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 11. soc.chim.it [soc.chim.it]

An In-depth Technical Guide on 3-isothiocyanato-1-methyl-1H-pyrazole

CAS Number: 114874-28-1

This technical guide provides a comprehensive overview of 3-isothiocyanato-1-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established knowledge of its core chemical structures—the pyrazole ring and the isothiocyanate group—with plausible synthetic methodologies and predicted biological activities based on analogous compounds.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below. This data is essential for laboratory handling, experimental design, and computational modeling.

| Property | Value | Source |

| CAS Number | 114874-28-1 | Commercial Suppliers |

| Molecular Formula | C₅H₅N₃S | Calculated |

| Molecular Weight | 139.18 g/mol | Calculated |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (Predicted) | N/A |

| SMILES | CN1C=CC(=N=C=S)N=1 | N/A |

| InChI Key | Not available | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The most logical synthetic approach involves a two-step process:

-

Synthesis of the Precursor: Formation of 3-amino-1-methyl-1H-pyrazole.

-

Conversion to Isothiocyanate: Reaction of the amino-pyrazole with a thiocarbonylating agent.

A visual representation of this proposed workflow is provided below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole

This procedure is adapted from established methods for the synthesis of aminopyrazoles from 1,3-dicarbonyl precursors and substituted hydrazines.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagents: Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature. An acid catalyst, such as a catalytic amount of hydrochloric acid, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 3-amino-1-methyl-1H-pyrazole.

Step 2: Synthesis of this compound

This step involves the conversion of the synthesized amino-pyrazole to the corresponding isothiocyanate.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-amino-1-methyl-1H-pyrazole (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Thiocarbonylating Agent: Slowly add a solution of thiophosgene (CSCl₂) (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture. Alternatively, a safer and more manageable reagent like 1,1'-thiocarbonyldiimidazole (TCDI) can be used.

-

Reaction Conditions: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it successively with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is currently lacking in the scientific literature. However, based on the known pharmacological profiles of its constituent moieties—the pyrazole ring and the isothiocyanate group—we can infer potential biological targets and signaling pathways.

The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] Their anticancer properties are often attributed to the induction of apoptosis via the generation of reactive oxygen species (ROS).

The Isothiocyanate Functional Group

Isothiocyanates are known to exert their biological effects through various mechanisms, with a notable impact on cellular stress response pathways. Studies on other isothiocyanates have demonstrated their ability to modulate key signaling pathways:

-

Nrf2/HO-1 Pathway: Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1] Activation of this pathway helps to mitigate oxidative stress, a key factor in many diseases.

Caption: Hypothetical activation of the Nrf2/HO-1 pathway.

-

AMPK/mTORC1 Pathway: Some isothiocyanates have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and proliferation. This inhibition can lead to the induction of autophagy, a cellular recycling process.

Caption: Hypothetical modulation of the AMPK/mTORC1 pathway.

Conclusion and Future Directions

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. The combination of the pharmacologically active pyrazole scaffold and the versatile isothiocyanate functional group suggests a high probability of interesting biological activity.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthesis protocol and full characterization of the compound's physicochemical properties.

-

Biological Screening: Comprehensive screening of the compound against various cancer cell lines and other disease models to identify its primary biological effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound. While direct experimental data is limited, the information presented provides a strong basis for initiating further research and development efforts.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3406191A - Method of producing methyl isothiocyanate - Google Patents [patents.google.com]

- 4. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

The Rising Profile of Pyrazole Isothiocyanates: A Technical Guide to Their Biological Activity

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the burgeoning field of pyrazole isothiocyanates. This document outlines the synthesis, biological activities, and mechanistic insights into this promising class of compounds, with a focus on their potential applications in agriculture and medicine.

Introduction

The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal properties.[1][2] The isothiocyanate group (-N=C=S) is a reactive functional group found in many naturally occurring plant compounds, renowned for its own diverse biological effects, particularly in cancer chemoprevention and antimicrobial action.[3][4][5] The strategic combination of these two moieties into a single molecular entity—the pyrazole isothiocyanate—presents a compelling avenue for the discovery of novel bioactive agents. This guide provides an in-depth review of the current state of knowledge on pyrazole isothiocyanates, presenting key data, experimental methodologies, and mechanistic pathways.

Synthesis of Pyrazole Isothiocyanates

The synthesis of pyrazole isothiocyanates typically involves the reaction of an amino-substituted pyrazole with a thiocarbonylating agent. A common and effective method is the use of thiophosgene (CSCl₂) or its equivalents in the presence of a base.

A representative synthetic scheme is the conversion of 3-amino-5-substituted-1H-pyrazoles to their corresponding isothiocyanates.[6] This transformation is a crucial step in accessing this class of compounds for biological evaluation.

Caption: General reaction scheme for the synthesis of pyrazole isothiocyanates.

Biological Activity of Pyrazole Isothiocyanates

While the field is still emerging, preliminary studies have demonstrated significant biological activity of pyrazole isothiocyanates, particularly in the agrochemical sector.

Herbicidal Activity

A series of novel substituted pyrazole isothiocyanates have been synthesized and evaluated for their herbicidal effects against a panel of common weeds. Several of these compounds exhibited potent, broad-spectrum herbicidal activity.[6][7][8]

Table 1: Herbicidal Activity of Substituted Pyrazole Isothiocyanates

| Compound ID | R Group | Echinochloa crusgalli L. (EC₅₀ µg/mL) | Cyperus iria L. (EC₅₀ µg/mL) | Dactylis glomerata L. (EC₅₀ µg/mL) | Trifolium repens L. (EC₅₀ µg/mL) |

| 3-1 | H | 64.32 | 65.83 | 62.42 | 67.72 |

| 3-7 | Cl | 65.33 | 64.90 | 59.41 | 67.41 |

Data sourced from Molecules 2012, 17(10), 12187-12196.[7]

Potential Anticancer and Antimicrobial Activities

While direct evidence for the anticancer and antimicrobial activities of pyrazole isothiocyanates is still limited, the well-documented properties of both the pyrazole scaffold and the isothiocyanate moiety strongly suggest their potential in these areas. For context, the biological activities of other pyrazole derivatives are summarized below.

Table 2: Anticancer Activity of Various Pyrazole Derivatives (Non-Isothiocyanates)

| Compound Type | Cancer Cell Line | Activity (IC₅₀/GI₅₀ µM) | Reference |

| Benzofuro[3,2-c]pyrazole derivative (4a) | K562 (Leukemia) | GI₅₀ = 0.26 | [2] |

| Benzofuro[3,2-c]pyrazole derivative (4a) | A549 (Lung) | GI₅₀ = 0.19 | [2] |

| Pyrazole derivative (5b) | K562 (Leukemia) | GI₅₀ = 0.021 | [2] |

| Pyrazole derivative (5b) | A549 (Lung) | GI₅₀ = 0.69 | [2] |

| Pyrazole-thiazole hybrid | S. aureus | IC₅₀ = 11.8 | |

| Thiazolidinone-grafted indolo-pyrazole (6c) | SK-MEL-28 (Melanoma) | IC₅₀ = 3.46 | [9] |

Table 3: Antimicrobial Activity of Various Pyrazole Derivatives (Non-Isothiocyanates)

| Compound Type | Microorganism | Activity (MIC µg/mL) | Reference |

| Naphthyl-substituted pyrazole | S. aureus | 0.78–1.56 | |

| Pyrazole-thiazole hybrid | S. aureus | 1.9-3.9 | |

| Aminoguanidine-derived pyrazole | E. coli | 1 |

Mechanism of Action

The reactive isothiocyanate group is known to induce apoptosis in cancer cells and exert its antimicrobial effects through various mechanisms. It is plausible that pyrazole isothiocyanates share these mechanisms. A common pathway initiated by many anticancer agents, including isothiocyanates, is the induction of apoptosis or programmed cell death.

Caption: A potential apoptotic pathway induced by pyrazole isothiocyanates.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole isothiocyanates, based on published literature.

General Synthesis of 3-Isothiocyanato-5-substituted-1H-pyrazoles[6]

Materials:

-

3-Amino-5-substituted-1H-pyrazole (1.0 eq)

-

Thiophosgene (1.1 eq)

-

Triethylamine (2.2 eq)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

A solution of 3-amino-5-substituted-1H-pyrazole in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Triethylamine is added to the solution, followed by the dropwise addition of thiophosgene.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with stirring continued for an additional 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with water and saturated sodium bicarbonate solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford the pure 3-isothiocyanato-5-substituted-1H-pyrazole.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and herbicidal activity of substituted pyrazole isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of 3-isothiocyanato-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of the heterocyclic compound 3-isothiocyanato-1-methyl-1H-pyrazole (CAS No. 114874-28-1). This molecule incorporates a pyrazole ring, a known pharmacophore, and a reactive isothiocyanate group, making it a compound of interest in medicinal chemistry and drug development. This document outlines the key structural features, proposed synthetic pathways, and detailed methodologies for its characterization using modern spectroscopic techniques. Furthermore, it presents a framework for its potential biological evaluation based on the known activities of related compounds. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The isothiocyanate functional group is also of significant interest in drug discovery, known for its bioactivity, which includes potential anticancer effects through pathways like the induction of apoptosis. The combination of these two moieties in this compound suggests a potential for novel pharmacological applications. A thorough structural elucidation and characterization are paramount for understanding its reactivity, and for the rational design of new therapeutic agents.

Molecular Structure and Properties

The core structure of this compound consists of a five-membered aromatic pyrazole ring substituted with a methyl group at the N1 position and an isothiocyanate group at the C3 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 114874-28-1 | [3] |

| Molecular Formula | C₅H₅N₃S | [3] |

| Molecular Weight | 139.18 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| SMILES | CN1N=C(N=C=S)C=C1 | [3] |

Experimental Protocols

Proposed Synthesis

A likely synthetic route to this compound involves a two-step process starting from a suitable precursor, 3-amino-1-methyl-1H-pyrazole. This method is inferred from common organic synthesis practices for isothiocyanates and patent literature describing reactions of the target compound.[4]

Step 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole

The precursor, 3-amino-1-methyl-1H-pyrazole, can be synthesized via the cyclization of an appropriate acyclic precursor. A common method involves the reaction of a β-ketonitrile with methylhydrazine.

-

Reaction: A β-ketonitrile is reacted with methylhydrazine in a suitable solvent, such as ethanol.

-

Work-up: The reaction mixture is heated, and upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography.

Step 2: Conversion to this compound

The amino group of 3-amino-1-methyl-1H-pyrazole can be converted to an isothiocyanate group using thiophosgene or a thiophosgene equivalent.

-

Reaction: 3-amino-1-methyl-1H-pyrazole is dissolved in a suitable solvent (e.g., dichloromethane) and treated with thiophosgene in the presence of a base (e.g., triethylamine) at a controlled temperature (typically 0 °C to room temperature).

-

Work-up: After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product. Purification is typically achieved by column chromatography.

Structural Analysis Workflow

The structural confirmation of the synthesized this compound should be performed using a combination of spectroscopic methods.

References

- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 114874-28-1|this compound|BLD Pharm [bldpharm.com]

- 4. WO2019243550A1 - Thiophene derivatives for the treatment of disorders caused by ige - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group on a Pyrazole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of pyrazole isothiocyanates. This class of compounds holds significant interest due to the combined pharmacological profiles of the pyrazole nucleus and the versatile reactivity of the isothiocyanate group, making them valuable intermediates and active agents in drug discovery and materials science.[1][2]

Synthesis of Pyrazole Isothiocyanates

The primary route to synthesizing pyrazole isothiocyanates involves the reaction of an appropriate aminopyrazole precursor with a thiocarbonylating agent. A common and effective method is the reaction of a pyrazole carbonyl chloride intermediate with a thiocyanate salt.[3]

A key intermediate, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, can be generated in several steps starting from materials like monomethylhydrazine and ethyl acetoacetate.[3] This acid chloride is then treated with ammonium thiocyanate, often in the presence of a phase-transfer catalyst like PEG-400, to yield the corresponding pyrazole carbonyl isothiocyanate.[3] Another established method involves treating aminopyrazoles directly with thiophosgene or its equivalents.

General Synthetic Workflow

The synthesis typically begins with the construction of a substituted aminopyrazole ring, followed by the conversion of the amino group into the isothiocyanate functionality.

Caption: General workflow for the synthesis of pyrazole isothiocyanates.

Core Reactivity of the Pyrazole Isothiocyanate Group

The isothiocyanate group (–N=C=S) is a powerful electrophile. The central carbon atom is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This reactivity is the cornerstone of its utility as a synthetic intermediate.[4] The pyrazole ring itself is generally stable, though its substituents can modulate the reactivity of the isothiocyanate group.[5] Nucleophilic attacks preferentially occur at positions 3 and 5 of the pyrazole ring, while electrophilic substitutions favor position 4.[5][6]

Key Reactions with Nucleophiles

The primary reaction of pyrazole isothiocyanates is the addition of a nucleophile to the central carbon of the NCS group. This leads to a variety of important chemical entities, most notably thioureas, which are themselves a class of biologically active molecules.[7][8]

-

Reaction with Amines: This is the most common reaction, yielding N,N'-substituted thiourea derivatives. The reaction is typically fast and proceeds in high yield. These pyrazole-thiourea compounds have shown significant potential as anticancer, antifungal, and antiviral agents.[1][3]

-

Reaction with Alcohols/Phenols: In the presence of a base, pyrazole isothiocyanates react with alcohols or phenols to form thiocarbamates.

-

Reaction with Thiols: Reaction with thiols (mercaptans) produces dithiocarbamates.

-

Reaction with Water: Hydrolysis of the isothiocyanate group leads back to the parent amine.

Caption: Reactivity of pyrazole isothiocyanate with common nucleophiles.

Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs like Sildenafil and Celecoxib.[9][10] When combined with the isothiocyanate group, it serves as a versatile platform for generating libraries of bioactive compounds, primarily through the synthesis of pyrazole-thiourea derivatives. These derivatives have demonstrated a wide range of biological activities.[1][7]

Anticancer Activity

Many pyrazole-thiourea derivatives exhibit potent anticancer properties.[8] For example, certain 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl thiourea derivatives have shown promise against leukemia, liver, and colon cancer cell lines.[1] Some compounds have demonstrated high antiproliferative activity against breast cancer cell lines (MCF-7), with IC₅₀ values in the nanomolar range.[8] The mechanism of action can involve the inhibition of various protein kinases or other key enzymes in cancer cell proliferation.[11]

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.[11]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of pyrazole isothiocyanate derivatives.

Table 1: Synthesis Yields and Conditions

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | NH₄SCN, PEG-400 | Dichloromethane, rt | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl isothiocyanate | ~85-95% | [3] |

| 3-Amino-5-phenylpyrazole | CSCl₂ | Dichloromethane, Et₃N, 0°C to rt | 5-Phenyl-1H-pyrazol-3-yl isothiocyanate | ~70-80% |[4] |

Table 2: Biological Activity of Pyrazole-Thiourea Derivatives

| Compound ID | Target Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Derivative of 4-benzoyl-pyrazole | Leukemia, Liver, Colon | - | Significant Activity | [1] |

| Pyrazole-thiourea C5 | MCF-7 (Breast Cancer) | IC₅₀ | 0.08 µM | [8] |

| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast Cancer) | IC₅₀ (PI3 Kinase) | 0.25 µM | [11] |

| Herbicidal Compound 3-1 | Echinochloa crusgalli L. | EC₅₀ | 64.32 µg/mL | [4] |

| Herbicidal Compound 3-7 | Echinochloa crusgalli L. | EC₅₀ | 70.15 µg/mL | [4] |

| Antifungal Compound 6h | Fusarium oxysporum | Inhibition at 100 µg/mL | 57.9% |[3] |

Key Experimental Protocols

Protocol 1: Synthesis of a Pyrazole Carbonyl Isothiocyanate[3]

-

Preparation of the Acid Chloride: To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up (Acid Chloride): Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. Use this intermediate directly in the next step.

-

Isothiocyanate Formation: Dissolve the crude acid chloride in acetone. Add a solution of ammonium thiocyanate (1.2 eq) in acetone dropwise.

-

Reaction and Isolation: Stir the mixture at room temperature for 1 hour. After completion, pour the reaction mixture into ice water. The solid product precipitates out.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the pure pyrazole carbonyl isothiocyanate. Characterize by IR (strong NCS band ~2100 cm⁻¹) and NMR spectroscopy.

Protocol 2: Synthesis of a Pyrazole-Thiourea Derivative[3]

-

Reactant Preparation: Dissolve the pyrazole isothiocyanate (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Nucleophilic Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

-

Isolation: If a precipitate forms, filter the solid product. If not, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N-(pyrazole-carbonyl)-N'-substituted thiourea derivative. Characterize by NMR, IR, and Mass Spectrometry.

References

- 1. jchr.org [jchr.org]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

Potential Applications of Methyl-Pyrazole Isothiocyanates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-pyrazole isothiocyanates represent a promising class of heterocyclic compounds with a diverse range of biological activities. The unique chemical properties conferred by the methyl-pyrazole scaffold in combination with the reactive isothiocyanate group make these molecules attractive candidates for investigation in various fields, including oncology, infectious diseases, and agriculture. This technical guide provides a comprehensive overview of the potential applications of methyl-pyrazole isothiocyanates, summarizing key quantitative data, detailing experimental protocols for their synthesis and biological evaluation, and visualizing relevant signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic and commercial potential of this versatile class of compounds.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives approved for clinical use.[1] The incorporation of a methyl group can modulate the compound's lipophilicity and metabolic stability, while the isothiocyanate (-N=C=S) functional group is a reactive electrophile known to interact with various biological nucleophiles, leading to a wide array of pharmacological effects. The combination of these structural features in methyl-pyrazole isothiocyanates has given rise to compounds with significant potential in several key areas of research and development.

Synthesis of Methyl-Pyrazole Isothiocyanates

The synthesis of methyl-pyrazole isothiocyanates typically involves a two-step process: the formation of an amino-methyl-pyrazole precursor, followed by the conversion of the amino group to an isothiocyanate.

General Experimental Protocol: Synthesis of Aryl Isothiocyanates from Primary Amines

This protocol describes a general method for the synthesis of isothiocyanates from primary amines, which can be adapted for the synthesis of methyl-pyrazole isothiocyanates from the corresponding amino-methyl-pyrazole. The reaction proceeds via the in-situ formation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate.[2]

Materials:

-

Alkyl or Aryl Amine (e.g., Amino-methyl-pyrazole)

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl Chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary amine (1.0 equivalent) in CH₂Cl₂ is added triethylamine (2.2 equivalents) and the solution is cooled to 0 °C.

-

Carbon disulfide (1.5 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature for 3 hours.

-

The mixture is cooled again to 0 °C, and p-toluenesulfonyl chloride (1.1 equivalents) is added.

-

The reaction is stirred at room temperature for 1 hour.

-

The reaction mixture is quenched with saturated aqueous NaHCO₃ solution and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired isothiocyanate.[2]

Potential Applications and Biological Activities

Methyl-pyrazole isothiocyanates have demonstrated promising activity in several areas, as detailed below.

Anticancer Activity

Pyrazole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[3] The isothiocyanate moiety is also a well-known pharmacophore in the design of anticancer agents.

Data Presentation: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-fused Curcumin Analogues | MDA-MB-231 (Breast) | 2.43 - 7.84 | [3] |

| Pyrazole-fused Curcumin Analogues | HepG2 (Liver) | 4.98 - 14.65 | [3] |

| 1,3,4-Trisubstituted Pyrazoles | SW-620 (Colon) | 0.52 | [4] |

| Pyrazole Derivatives | Various (NCI-60 panel) | 0.52 - 5.15 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, HepG2)

-

Complete cell culture medium

-

Methyl-pyrazole isothiocyanate test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the methyl-pyrazole isothiocyanate compounds and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Signaling Pathway: General Mechanism of Isothiocyanate-Induced Apoptosis

Isothiocyanates are known to induce apoptosis in cancer cells through the modulation of multiple signaling pathways, including the activation of caspase cascades and the regulation of Bcl-2 family proteins.

Caption: Isothiocyanate-induced apoptosis pathway.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown significant potential in this area.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivatives | Escherichia coli | 0.25 | [5] |

| Pyrazole Derivatives | Streptococcus epidermidis | 0.25 | [5] |

| Pyrazole Derivatives | Aspergillus niger | 1.0 | [5] |

| Imidazothiadiazole-pyrazole derivatives | Multi-drug resistant bacteria | 0.25 | [6] |

| Pyrazole-thiazole derivatives | Staphylococcus aureus | 0.0156 | [7] |

| Pyrazole-thiazole derivatives | Escherichia coli | 0.0156 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Methyl-pyrazole isothiocyanate test compounds

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a two-fold serial dilution of the methyl-pyrazole isothiocyanate compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Herbicidal Activity

Certain pyrazole isothiocyanates have been synthesized and evaluated for their potential as herbicides.

Data Presentation: Herbicidal Activity of Substituted Pyrazole Isothiocyanates

| Compound | Weed Species | EC₅₀ (µg/mL) | Reference |

| Compound 3-1 | Echinochloa crusgalli L. | 64.32 | [8] |

| Compound 3-1 | Cyperus iria L. | 65.83 | [8] |

| Compound 3-1 | Dactylis glomerata L. | 62.42 | [8] |

| Compound 3-1 | Trifolium repens L. | 67.72 | [8] |

| Compound 3-7 | Echinochloa crusgalli L. | 65.33 | [8] |

| Compound 3-7 | Cyperus iria L. | 64.90 | [8] |

| Compound 3-7 | Dactylis glomerata L. | 59.41 | [8] |

| Compound 3-7 | Trifolium repens L. | 67.41 | [8] |

Experimental Workflow: Herbicidal Activity Screening

Caption: Herbicidal activity screening workflow.

Insecticidal Activity

Pyrazole-based compounds are utilized as insecticides, and the addition of an isothiocyanate group can enhance this activity.

Data Presentation: Insecticidal Activity of Pyrazole Derivatives

| Compound | Insect Species | LC₅₀ (µg/mL or mg/L) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative | Spodoptera littoralis (2nd instar) | 0.553 mg/L | [9] |

| Pyrazolo[3,4-d]pyrimidine derivative | Spodoptera littoralis (4th instar) | 1.28 mg/L | [9] |

| Pyrazole derivative 7 | Culex pipiens L. (lab strain) | 180.35 µg/mL | [10] |

| Pyrazole derivative 5 | Culex pipiens L. (lab strain) | 222.87 µg/mL | [10] |

| Pyrazole derivative 9 | Culex pipiens L. (lab strain) | 235.25 µg/mL | [10] |

Conclusion

Methyl-pyrazole isothiocyanates are a versatile class of compounds with a broad spectrum of biological activities that warrant further investigation. Their potential applications in oncology, infectious disease, and agriculture are supported by the preliminary data presented in this guide. The detailed experimental protocols and visualized pathways are intended to facilitate future research and development efforts aimed at harnessing the full therapeutic and commercial potential of these promising molecules. Further structure-activity relationship studies are encouraged to optimize the efficacy and selectivity of methyl-pyrazole isothiocyanates for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Isothiocyanate synthesis [organic-chemistry.org]

- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking [mdpi.com]

- 8. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates | MDPI [mdpi.com]

- 9. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]

- 10. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Isothiocyanato-1-methyl-1H-pyrazole: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential biological activities of 3-isothiocyanato-1-methyl-1H-pyrazole. While direct literature on this specific compound is limited, this document extrapolates from the rich chemistry of pyrazoles and isothiocyanates to present a detailed overview for researchers, scientists, and drug development professionals. This guide covers synthetic routes, detailed experimental protocols, and a summary of the reported biological activities of structurally related compounds, including their cytotoxic and antimicrobial effects. Key signaling pathways potentially modulated by this class of compounds, such as NF-κB, PI3K/AKT/mTOR, and MAPK, are discussed and visualized. All quantitative data is presented in structured tables for ease of comparison.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The incorporation of a reactive isothiocyanate (-N=C=S) group onto the pyrazole ring at the 3-position, combined with N-methylation, is anticipated to yield a molecule with unique chemical reactivity and biological activity. The isothiocyanate functional group is a versatile electrophile known to react with various nucleophiles, and is found in naturally occurring compounds with demonstrated anticancer and antimicrobial effects. This guide aims to provide a thorough literature-based resource on this compound to facilitate further research and development.

Chemical Synthesis

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. The key intermediate is 3-amino-1-methyl-1H-pyrazole, which is then converted to the target isothiocyanate.

Synthesis of 3-Amino-1-methyl-1H-pyrazole (Precursor)

The preparation of the aminopyrazole precursor can be achieved via the nitration of 1-methylpyrazole followed by the reduction of the nitro group.

Step 1: Nitration of 1-methylpyrazole to yield 1-methyl-3-nitropyrazole.

1-methylpyrazole can be nitrated using various nitrating agents. A common method involves the use of a mixture of nitric acid and sulfuric acid.

Step 2: Reduction of 1-methyl-3-nitropyrazole to 3-amino-1-methyl-1H-pyrazole.

The nitro group of 1-methyl-3-nitropyrazole can be reduced to a primary amine using standard reduction methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using reducing agents like tin(II) chloride in hydrochloric acid.

Conversion of 3-Amino-1-methyl-1H-pyrazole to this compound

Several methods are available for the conversion of primary amines to isothiocyanates. The most common and effective methods are detailed below.

This is a classic and often high-yielding method for the synthesis of isothiocyanates. The amine reacts with thiophosgene (CSCl₂) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to form the isothiocyanate.

This two-step, one-pot approach is a safer alternative to the use of highly toxic thiophosgene. The amine is first reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent, such as tosyl chloride or iron(III) chloride, to yield the isothiocyanate.

Experimental Protocols

Synthesis of 1-methyl-3-nitropyrazole

-

To a stirred solution of 1-methylpyrazole (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then quenched by pouring it onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield 1-methyl-3-nitropyrazole.

Synthesis of 3-amino-1-methyl-1H-pyrazole

-

1-methyl-3-nitropyrazole (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

-

A reducing agent, such as tin(II) chloride dihydrate (excess), is added, and the mixture is heated to reflux for several hours.

-

After cooling, the reaction mixture is made basic with a concentrated sodium hydroxide solution.

-

The product is extracted with an organic solvent, and the organic extracts are dried and concentrated to give 3-amino-1-methyl-1H-pyrazole.

Synthesis of this compound (using Carbon Disulfide and Tosyl Chloride)

-

To a stirred solution of 3-amino-1-methyl-1H-pyrazole (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent like THF at 0 °C, carbon disulfide (3.0 eq) is added dropwise.

-

The mixture is stirred at room temperature for several hours.

-

The reaction is then cooled to 0 °C, and tosyl chloride (1.1 eq) is added.

-

The mixture is stirred at room temperature for 1 hour.

-

The reaction is worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Biological Activities of Structurally Related Pyrazole Derivatives

While specific biological data for this compound is not available, the extensive literature on pyrazole derivatives suggests a high potential for significant biological activity. The isothiocyanate group is also a well-known pharmacophore.

Anticancer Activity

Numerous pyrazole derivatives have been reported to exhibit potent cytotoxic activity against a variety of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation, induction of apoptosis, and cell cycle arrest. Some pyrazole-containing compounds have been shown to inhibit tubulin polymerization.[1]

Table 1: Cytotoxicity of Structurally Related Pyrazole Derivatives

| Compound | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| 1H-benzofuro[3,2-c]pyrazole derivative 4a | K562 (leukemia) | 0.26 | [1][2] |

| 1H-benzofuro[3,2-c]pyrazole derivative 4a | A549 (lung cancer) | 0.19 | [1][2] |

| Pyrazole derivative 5b | K562 (leukemia) | 0.021 | [1][2] |

| Pyrazole derivative 5b | A549 (lung cancer) | 0.69 | [1][2] |

| Pyrazole derivative 5b | MCF-7 (breast cancer) | >10 | [1] |

| Thiazolidinone-grafted indolo–pyrazole 6c | SK-MEL-28 (melanoma) | 3.46 | [3] |

| Pyrazolo[1,5-a]pyrimidine 3i | HCT-116 (colon cancer) | 10.79 | [4] |

| Ferrocene-pyrazole hybrid 47c | HCT-116 (colon cancer) | 3.12 | [4] |

| Pyrano[2,3-c]pyrazole 50h | 786-0 (renal cancer) | 9.9 µg/mL | [4] |

Antimicrobial Activity

Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The presence of the isothiocyanate group, known for its antimicrobial properties, may enhance this activity.

Table 2: Antimicrobial Activity (MIC) of Structurally Related Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | [5] |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [5] |

| Pyrazole derivative 2 | Aspergillus niger | 1 | [5] |

| Pyrazole derivative 6b | Staphylococcus aureus | - | [6] |

| Pyrazole derivative 6b | Escherichia coli | - | [6] |

| Pyrazole-dimedone 24 | Staphylococcus aureus | 16 µg/L | [7] |

| Pyrazole-dimedone 25 | Staphylococcus aureus | 16 µg/L | [7] |

| Pyrazole derivative 4e | Streptococcus pneumoniae | 0.0156 mg/mL | [8] |

| Aminoguanidine-derived 1,3-diphenyl pyrazole 12 | Escherichia coli | 1 | [9] |

Note: '-' indicates that the zone of inhibition was measured, but a specific MIC value was not provided in the reference.

Potential Signaling Pathway Interactions

Based on studies of various pyrazole and isothiocyanate-containing compounds, this compound may interact with several key cellular signaling pathways implicated in cancer and inflammation.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various cancers and inflammatory diseases. Some pyrazole derivatives have been shown to inhibit the activation of NF-κB.[10] Isothiocyanates have also been reported to suppress NF-κB activity.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]

- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpsbr.org [jpsbr.org]

- 7. meddocsonline.org [meddocsonline.org]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothiocyanates suppress the invasion and metastasis of tumors by targeting FAK/MMP-9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Advancement of Pyrazole-Based Isothiocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, synthesis, and biological significance of pyrazole-based isothiocyanates. This class of compounds has garnered considerable attention in medicinal chemistry and drug discovery, demonstrating a wide range of biological activities. This document provides a comprehensive overview of their synthesis, key experimental protocols, and mechanisms of action, with a focus on their anticancer properties.

Discovery and History

The journey of pyrazole-based isothiocyanates is rooted in the independent development of pyrazole and isothiocyanate chemistry. The term "pyrazole" was first introduced by Ludwig Knorr in 1883.[1] The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and has become a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties.[1][2] Pyrazole derivatives are found in numerous clinically approved drugs, highlighting their importance in therapeutic applications.[1]

Isothiocyanates (R-N=C=S) are highly reactive compounds that have been utilized in organic synthesis for over a century.[3] Their versatility as building blocks for a wide array of nitrogen- and sulfur-containing heterocycles has made them invaluable in the synthesis of pharmaceutically relevant molecules.[3]

The convergence of these two areas of chemistry, leading to the creation of pyrazole-based isothiocyanates, represents a significant advancement in the development of novel bioactive molecules. While a singular, seminal publication marking the "discovery" of the first pyrazole-based isothiocyanate is not readily apparent in early literature, their exploration has intensified in recent decades, driven by the search for new therapeutic agents. Modern synthetic methodologies, including microwave and ultrasound-assisted techniques, have further accelerated the synthesis and investigation of these compounds.

Synthesis of Pyrazole-Based Isothiocyanates

The most prevalent synthetic route to pyrazole-based isothiocyanates involves a two-step process: the synthesis of an aminopyrazole precursor, followed by its conversion to the corresponding isothiocyanate.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-stage process, starting from readily available reagents to yield the target pyrazole-based isothiocyanate. This workflow is applicable to a wide range of substituted pyrazole isothiocyanates.

Caption: General workflow for the synthesis of pyrazole-based isothiocyanates.

Key Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-substituted-1H-pyrazole (A Representative Precursor)

This protocol outlines a general method for the synthesis of an aminopyrazole, which serves as a crucial intermediate.

-

Materials:

-

Substituted β-ketonitrile (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve the substituted β-ketonitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of acetic acid to the solution.

-

Add hydrazine hydrate dropwise to the mixture at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Protocol 2: Conversion of Aminopyrazole to Pyrazole Isothiocyanate using Thiophosgene

This protocol details the conversion of the aminopyrazole precursor to the final isothiocyanate product using the widely employed thiophosgene method.[4]

-

Materials:

-

Aminopyrazole (1.0 eq)

-

Thiophosgene (1.1 eq)

-

Dichloromethane (DCM) or Chloroform

-

Saturated sodium bicarbonate solution or Triethylamine (NEt3)

-

Water

-

-

Procedure:

-

Dissolve the aminopyrazole in dichloromethane in a round-bottom flask, and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Add the thiophosgene solution dropwise to the vigorously stirred aminopyrazole solution at 0 °C.

-

Alternatively, for a non-aqueous approach, triethylamine (2.0 eq) can be used as a base in DCM.[4]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, if a biphasic system was used, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If triethylamine was used, the reaction mixture can be washed with water to remove the triethylamine hydrochloride salt.

-

The crude pyrazole isothiocyanate is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization Data

The synthesized pyrazole-based isothiocyanates are typically characterized by various spectroscopic methods and physical measurements. The following table summarizes representative characterization data for a generic 4-isothiocyanatopyrazole derivative.

| Analysis | Characteristic Data | Reference |

| Melting Point (°C) | Varies depending on substituents | [5] |

| ¹H NMR (ppm) | Aromatic protons (δ 7.0–8.5), pyrazole ring protons, and signals corresponding to substituents. | [5][6] |

| ¹³C NMR (ppm) | Isothiocyanate carbon (δ ~130-140), pyrazole ring carbons (δ 100–150), and signals from substituents. | [6][7] |

| IR (cm⁻¹) | Strong, characteristic absorption band for the -N=C=S group at approximately 2000–2200 cm⁻¹. | [5][6] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the compound. | [5][6] |

Biological Activity and Mechanisms of Action

Pyrazole-based isothiocyanates have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.[8] Their mechanisms of action often involve the disruption of key cellular processes, leading to cell cycle arrest and apoptosis.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyrazole-based isothiocyanates and related derivatives against various human cancer cell lines. The following table summarizes some of the reported anticancer activities.

| Compound/Derivative Type | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Pyrazole derivatives | K562 (Leukemia) | GI₅₀ = 0.021 µM | [8] |

| Pyrazole derivatives | A549 (Lung Cancer) | GI₅₀ = 0.69 µM | [8] |

| Pyrazole derivatives | MCF-7 (Breast Cancer) | GI₅₀ = 1.7 µM | [8] |

| Pyrazole-based isothiocyanates | Echinochloa crusgalli (Weed) | EC₅₀ = 64.32 µg/mL | [5] |

| Pyrazole-based isothiocyanates | Cyperus iria (Weed) | EC₅₀ = 65.83 µg/mL | [5] |

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism of action for some anticancer pyrazole derivatives is the inhibition of tubulin polymerization.[8] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by pyrazole-based isothiocyanates.

Mechanism of Action: G2/M Cell Cycle Arrest

The disruption of microtubule dynamics by pyrazole-based compounds often leads to cell cycle arrest at the G2/M phase. This checkpoint ensures that cells with damaged or improperly formed mitotic spindles do not proceed through mitosis.

Caption: G2/M cell cycle arrest induced by pyrazole-based isothiocyanates.

Future Perspectives

Pyrazole-based isothiocyanates continue to be a promising area of research in drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries for screening against various therapeutic targets. Future research will likely focus on optimizing the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profiles. The exploration of their potential in treating a broader range of diseases beyond cancer, such as inflammatory and infectious diseases, is also a burgeoning field of investigation. The continued development of novel synthetic methods will further facilitate the exploration of this versatile chemical scaffold.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

- 7. 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole (1004193-51-4) for sale [vulcanchem.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Thiourea Derivatives from 3-Isothiocyanato-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction